molecular formula C15H19N3OS2 B11187571 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B11187571
M. Wt: 321.5 g/mol
InChI Key: FDLKVBVIPCPHGX-UHFFFAOYSA-N
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Description

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring substituted with a 2-methylphenylmethylsulfanyl group and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the 2-Methylphenylmethylsulfanyl Group: The thiadiazole ring is then functionalized with a 2-methylphenylmethylsulfanyl group. This step involves the alkylation of the thiol group on the thiadiazole ring with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pentanamide Moiety: Finally, the pentanamide group is introduced by acylation of the amino group on the thiadiazole ring with pentanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can be compared with other thiadiazole derivatives, such as:

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-methoxy-N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C15H19N3OS2/c1-3-4-9-13(19)16-14-17-18-15(21-14)20-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19)

InChI Key

FDLKVBVIPCPHGX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2C

Origin of Product

United States

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